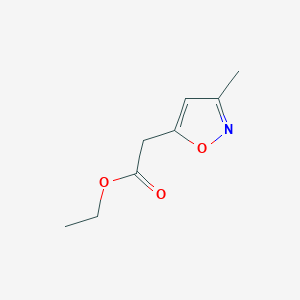

Ethyl 2-(3-methylisoxazol-5-yl)acetate

Vue d'ensemble

Description

Ethyl 2-(3-methylisoxazol-5-yl)acetate is a compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound has a molecular formula of C8H11NO3 and a molecular weight of 169.18 g/mol . Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-methylisoxazol-5-yl)acetate can be synthesized through various methods, including metal-free synthetic routes. One common method involves the (3 + 2) cycloaddition reaction of nitrile oxides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction is regioselective and yields 3,5-disubstituted isoxazoles.

Industrial Production Methods

Industrial production of isoxazole derivatives often employs catalysts such as Cu (I) or Ru (II) for the cycloaddition reactions. due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing eco-friendly, metal-free synthetic routes .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(3-methylisoxazol-5-yl)acetate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 2-(3-methylisoxazol-5-yl)acetate has numerous applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Biology: Isoxazole derivatives have been studied for their potential as enzyme inhibitors and signaling molecules.

Mécanisme D'action

The mechanism of action of Ethyl 2-(3-methylisoxazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation and cancer . These compounds can also modulate immune responses by acting on various immune cells and signaling pathways .

Comparaison Avec Des Composés Similaires

Ethyl 2-(3-methylisoxazol-5-yl)acetate can be compared with other similar compounds, such as:

3-Methyl-5-isoxazoleacetic acid: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.

Ethyl 5-methylisoxazole-3-carboxylate: Another isoxazole derivative with variations in the ester group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other isoxazole derivatives.

Activité Biologique

Ethyl 2-(3-methylisoxazol-5-yl)acetate is an organic compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's structure, synthesis, and significant biological effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with an ethyl acetate moiety. Its molecular formula is , and it exhibits unique chemical properties due to its specific substitution pattern, enhancing its reactivity and biological activity compared to other isoxazole derivatives.

1. Neuroprotective Properties

Research indicates that derivatives of this compound possess neuroprotective properties. These compounds have been studied as potential AMPA receptor antagonists, which could be beneficial in treating conditions like cerebral ischemia. Notably, they have shown efficacy in reducing infarct volume in animal models and improving neurological outcomes without significant side effects .

2. Antithrombotic Potential

The compound has been explored for its use in synthesizing antithrombotic agents. Studies suggest that it may play a role in cardiovascular therapies by inhibiting platelet aggregation, thus preventing thrombus formation. This activity is particularly relevant for developing new treatments for cardiovascular diseases .

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The isoxazole ring's ability to participate in hydrogen bonding and π-π interactions enhances its binding affinity and specificity, contributing to its therapeutic potential .

Case Study: Neuroprotection in Cerebral Ischemia

A study investigated the neuroprotective effects of this compound in a rodent model of cerebral ischemia. The results indicated a significant reduction in infarct volume and improved neurological scores compared to control groups, suggesting its potential as a therapeutic agent in stroke management.

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

ethyl 2-(3-methyl-1,2-oxazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-11-8(10)5-7-4-6(2)9-12-7/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZXLVXMAFQCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=NO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469099 | |

| Record name | Ethyl 2-(3-methylisoxazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173850-46-9 | |

| Record name | Ethyl 2-(3-methylisoxazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.